molecular formula C27H31BrFNO6 B1662913 Ro 48-8071 fumarate CAS No. 189197-69-1

Ro 48-8071 fumarate

Cat. No.: B1662913
CAS No.: 189197-69-1
M. Wt: 564.4 g/mol
InChI Key: XCYAYLWZCRGKDS-WLHGVMLRSA-N
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Mechanism of Action

Target of Action

Ro 48-8071 fumarate primarily targets the enzyme Oxidosqualene Cyclase (OSC) in the cholesterol biosynthesis pathway . OSC is a crucial enzyme that catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, a key step in the biosynthesis of cholesterol .

Mode of Action

this compound acts as an inhibitor of OSC, blocking the conversion of 2,3-oxidosqualene to lanosterol . By inhibiting this step, this compound effectively reduces cholesterol synthesis in cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholesterol biosynthesis pathway . By inhibiting OSC, this compound disrupts the production of cholesterol, which can have significant downstream effects. For instance, it can lead to a decrease in the synthesis of low-density lipoprotein cholesterol (LDL-C), a major risk factor for cardiovascular diseases .

Result of Action

this compound has been shown to reduce the viability of various cancer cell lines, including prostate and breast cancer cells . It has also been found to induce apoptosis in tumor cells in vivo . Moreover, it has been reported to inhibit Ebola virus cell entry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the specific cellular environment, such as the presence of other enzymes and molecules, can also impact the compound’s action.

Preparation Methods

Comparison with Similar Compounds

Ro 48-8071 fumarate is often compared with other cholesterol-lowering agents such as fluvastatin and simvastatin . While all these compounds inhibit cholesterol synthesis, this compound is unique in its ability to induce apoptosis in cancer cells and modulate hormone receptor expression . Similar compounds include:

This compound stands out due to its dual role in cholesterol reduction and cancer therapy, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrFNO2.C4H4O4/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18;5-3(6)1-2-4(7)8/h3,8-13,17H,1,4-7,14-16H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYAYLWZCRGKDS-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31BrFNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189197-69-1
Record name (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189197-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RO-48-8071 fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189197691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro-48-8071 fumarate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YBF6VZ4ML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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